REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][C:4]=1[CH3:10].OS(O)(=O)=O.[N+]([C:19]1[CH:20]=C(S(O)(=O)=O)C=C[CH:24]=1)([O-])=O>OCC(CO)O>[CH3:1][O:2][C:3]1[CH:9]=[C:8]2[C:6](=[CH:5][C:4]=1[CH3:10])[N:7]=[CH:20][CH:19]=[CH:24]2
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(N)C=C1)C
|
Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
6.53 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)O
|
Name
|
H3BO3
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
FeSO4.7H2O
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 140° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
quenched with ice-water and neutralized with 30% KOH
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (EtOAc)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC=NC2=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |